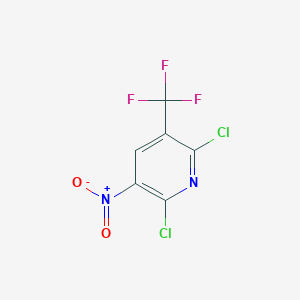

2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine

CAS No.: 111928-63-3

Cat. No.: VC7936951

Molecular Formula: C6HCl2F3N2O2

Molecular Weight: 260.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111928-63-3 |

|---|---|

| Molecular Formula | C6HCl2F3N2O2 |

| Molecular Weight | 260.98 g/mol |

| IUPAC Name | 2,6-dichloro-3-nitro-5-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6HCl2F3N2O2/c7-4-2(6(9,10)11)1-3(13(14)15)5(8)12-4/h1H |

| Standard InChI Key | FHDRVTJYXPBUPX-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F |

| Canonical SMILES | C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound features a pyridine ring substituted at positions 2 and 6 with chlorine atoms, a nitro group at position 3, and a trifluoromethyl group at position 5. X-ray crystallography of related compounds, such as 2,6-dichloro-3-nitropyridine, reveals planar pyridine rings with short intermolecular Cl–O (3.09–3.13 Å) and Cl–Cl (3.38 Å) contacts, though no significant intermolecular interactions dominate the crystal packing .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 260.986 g/mol | |

| Melting Point | 55–60 °C | |

| LogP (Partition Coefficient) | 3.838 | |

| Exact Mass | 259.937 g/mol | |

| PSA (Polar Surface Area) | 58.71 Ų |

The high LogP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis and Manufacturing

Nitration of Pyridine Precursors

A common route involves nitrating 2,6-dichloro-5-(trifluoromethyl)pyridine. In one method, sulfuric acid serves as a solvent, with nitric acid as the nitrating agent and sulfamic acid as a catalyst. Reaction conditions (20–150°C for 10–40 hours) yield 2,6-dichloro-3-nitropyridine derivatives with over 80% efficiency . Adapting this protocol, the trifluoromethyl group can be introduced via fluorination of trichloromethyl precursors using hydrogen fluoride .

Table 2: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | , 75–80°C, SbCl catalyst | 85–90% | |

| Nitration | , , 20–150°C | 80% | |

| Fluorination | HF gas, 130°C | 75% |

Industrial-Scale Production

A patented method (CN106008330A) outlines a multi-step process:

-

Chlorination: 2-Chloro-5-(chloromethyl)pyridine reacts with chlorine gas at 75–80°C to form 2-chloro-5-(trichloromethyl)pyridine .

-

Ring Chlorination: Antimony trichloride catalyzes further chlorination at 125–140°C to yield 2,3-dichloro-5-(trichloromethyl)pyridine .

-

Fluorination: Treatment with hydrogen fluoride at 130°C replaces trichloromethyl with trifluoromethyl .

-

Nitration: Introducing nitric acid under controlled conditions adds the nitro group at position 3 .

This method addresses challenges in regioselectivity and purity, critical for pharmaceutical intermediates .

Applications in Agrochemicals and Pharmaceuticals

Agrochemical Intermediates

The compound is a key precursor for pyridyldifluoroacetates, which are active ingredients in herbicides and insecticides. Its nitro group enhances electrophilic reactivity, enabling coupling reactions with resorcinol derivatives to form macrocyclic compounds like tetraoxacalixarenepyridines . These macrocycles exhibit chiral properties useful in enantioselective catalysis .

Pharmaceutical Development

Nitropyridine derivatives are explored for their bioactivity:

-

Antiviral Agents: Structural analogs inhibit viral protease enzymes via nitro group coordination .

-

Anti-Inflammatory Drugs: The trifluoromethyl group enhances metabolic stability and target binding .

-

Anticancer Candidates: Nitro-reductase enzymes selectively activate prodrugs in hypoxic tumor environments .

Table 3: Biological Activities of Nitropyridine Derivatives

| Activity | Mechanism | Lead Compound |

|---|---|---|

| Antiviral | Protease inhibition | 2,6-Dichloro-3-nitro-5-(CF)-pyridine |

| Anti-Inflammatory | COX-2 inhibition | Nitropyridine sulfonamides |

| Insecticidal | Acetylcholinesterase disruption | Pyridyldifluoroacetates |

Recent Developments and Future Directions

Recent patents focus on improving synthesis efficiency. For example, replacing SbCl with eco-friendly catalysts like iron(III) chloride reduces environmental impact . Additionally, flow chemistry techniques are being explored to enhance nitration regioselectivity and yield .

In drug discovery, computational studies predict that the trifluoromethyl group’s electron-withdrawing effects enhance binding to kinase targets, making this compound a candidate for kinase inhibitor development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume